5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with cyclopropyl, 4-fluorophenyl, and 4-methoxyphenyl groups. The cyclopropyl group at position 5 introduces steric bulk and rigidity, while the 4-fluorophenyl amide substituent contributes to electronic modulation via its electronegative fluorine atom. The 4-methoxyphenyl group at position 1 enhances solubility through its electron-donating methoxy moiety.
Properties
IUPAC Name |
5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-26-16-10-8-15(9-11-16)24-18(12-2-3-12)17(22-23-24)19(25)21-14-6-4-13(20)5-7-14/h4-12H,2-3H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKQIQBSIWWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954774-26-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a two-step process involving an enol-mediated click Dimroth reaction. The initial step combines 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to form 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then subjected to amidation with 4-fluoroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .
The crystal structure of the compound reveals that it crystallizes in the space group P21/n, with significant steric hindrance observed between the cyclopropyl and methoxyphenyl groups. The torsion angles indicate a notable twist between the triazole and methoxyphenyl rings, which may influence its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast Cancer) | 0.67 | 90.47% |
| MDA-MB-468 (Breast) | 0.80 | 84.83% |
| SK-MEL-5 (Melanoma) | 0.87 | 84.32% |
| SR (Leukemia) | 0.96 | 81.58% |
The compound exhibited a broad spectrum of activity across these cell lines, indicating its potential as an effective anticancer agent .
The mechanism underlying the anticancer activity of 5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple pathways:
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and IL-6, which are crucial in cancer progression and metastasis .
Case Studies
A notable case study involved the evaluation of this compound in a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it performed comparably to established chemotherapeutics like sorafenib, showcasing its potential for further development as an anticancer drug .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid with suitable amines under controlled conditions. For instance, a method described by Pokhodylo et al. utilized 1,1'-carbonyldiimidazole as a coupling agent in dry acetonitrile to yield the desired compound in good yields with high purity .
Crystal Structure
The crystal structure of the compound has been analyzed using X-ray diffraction techniques. The resulting data provides insights into the molecular conformation and intermolecular interactions within the crystal lattice. Notably, the Hirshfeld surface analysis has revealed significant hydrogen bonding interactions that may contribute to its biological activity .
Anticancer Potential
Research indicates that derivatives of triazoles exhibit promising anticancer properties. Specifically, studies have shown that 5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrates cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro assays have demonstrated that this compound can inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development into anticancer therapies .
Antimicrobial Activity
Apart from anticancer effects, compounds containing the triazole moiety have been reported to possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Preliminary studies suggest that 5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may exhibit such activities against a range of bacterial and fungal strains .
Other Biological Applications
The versatility of triazole compounds extends to other therapeutic areas:
- Antiinflammatory : Some studies suggest that triazole derivatives can modulate inflammatory pathways.
- Antioxidant : The presence of specific substituents may enhance their ability to scavenge free radicals.
Chemical Reactions Analysis
2.1. Methoxy Group Demethylation
The 4-methoxyphenyl substituent can undergo demethylation under acidic or oxidative conditions to yield a phenolic derivative, though this has not been explicitly reported for the title compound. Similar triazole derivatives with methoxy groups show reactivity in such conditions .
2.2. Amide Hydrolysis
The carboxamide group can be hydrolyzed back to the carboxylic acid under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions. This reaction is reversible and depends on the stability of the cyclopropyl and aryl groups .
Participation in Intermolecular Interactions
The compound forms hydrogen-bonded networks in its crystalline state:
These interactions are critical for stabilizing the crystal lattice and can influence solubility and bioavailability .
Stability and Reactivity Considerations
-
Cyclopropyl Group : The strained cyclopropane ring remains intact under mild conditions but may undergo ring-opening under strong oxidative or thermal stress.
-
Fluorophenyl Group : Electron-withdrawing nature enhances stability against nucleophilic aromatic substitution but may participate in directed ortho-metalation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Group
- N-(4-chlorophenyl) analog (CCDC refcode: ZIPSEY):
Replacing the 4-fluorophenyl group with 4-chlorophenyl increases lipophilicity (Cl: LogP ~0.71 vs. F: LogP ~0.14) and alters electronic properties due to chlorine’s polarizability. This substitution may enhance membrane permeability but reduce metabolic stability compared to fluorine . - However, the hydroxy group may reduce metabolic resistance compared to halogenated analogs .
Variations in the Triazole Core Substituents
- 5-Methyl-1-(4-methylphenyl) analog: A methyl group at position 5 simplifies synthesis but reduces steric hindrance compared to cyclopropyl.
Hybrid Structures with Heterocyclic Modifications
- The 4-fluorophenyl group in this hybrid retains its role in modulating electronic properties .
Structural and Physicochemical Data
Crystallographic and Computational Insights
- Crystal Packing : The 4-methoxyphenyl group in the target compound facilitates π-π stacking and C–H···O interactions, as observed in analogous structures . In contrast, the N-(4-chlorophenyl) analog exhibits stronger halogen bonding (Cl···π interactions), influencing its solid-state arrangement .
- Hirshfeld Surface Analysis : For the N-(4-chlorophenyl) analog, Cl···H interactions constitute ~8% of intermolecular contacts, whereas F···H contacts in the target compound account for ~5%, reflecting fluorine’s smaller atomic radius .
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves a two-step synthesis starting from 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1 ). This intermediate is activated using 1,1′-carbonyldiimidazole (CDI) in dry acetonitrile at 323 K for 30 minutes, followed by coupling with 4-fluoroaniline (2 ) at 343 K for 1 hour. The reaction proceeds via in situ formation of an acylimidazole intermediate, which reacts with the amine nucleophile to yield the target carboxamide.
Reaction Conditions:
- 1 (1.3 g, 5.0 mmol), CDI (0.81 g, 5.0 mmol), dry acetonitrile (25 ml), 323 K, 30 min.
- Addition of 2 (0.64 g, 5.0 mmol), 343 K, 1 h.
- Workup: Precipitation with water (30 ml), recrystallization from ethanol.
Yield: 72–78% (colorless prismatic crystals, m.p. 422–423 K).
Cyclization Approaches
Alternative routes focus on constructing the triazole core early in the synthesis. For example, Huisgen 1,3-dipolar cycloaddition between a cyclopropane-bearing alkyne and an azide precursor could generate the triazole skeleton. However, the provided sources emphasize post-cyclization functionalization. A patent method for analogous triazoles involves reacting oxalanilide hydrazine with formamidine acetate in n-butanol at 145°C for 3–4 hours, followed by hydrolysis under basic conditions. Adapting this protocol, the cyclopropyl group could be introduced via a cyclopropanation agent (e.g., trimethylsulfoxonium iodide) prior to triazole formation.
Reaction Conditions:
Alternative Coupling Methods
A patent-pending procedure for structurally similar triazoles employs ethyl chloroformate activation. In this method, 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid is treated with n-BuLi and ethyl chloroformate in THF at -78°C, followed by coupling with 4-fluoroaniline. This low-temperature approach minimizes side reactions and enhances regioselectivity.
Reaction Conditions:
- THF (500 ml), n-BuLi (1.7 M, 49.2 ml, 83.6 mmol), -78°C, 30 min.
- Ethyl chloroformate (6.94 ml, 73.2 mmol), -78°C, 30 min.
- 4-Fluoroaniline (5.0 mmol), room temperature, 2 h.
Yield: 65–70% after silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile and THF favor CDI-mediated amidation, while n-butanol enhances cyclization rates. Elevated temperatures (343 K) accelerate coupling but risk decomposition, necessitating strict temperature control.
Catalytic Additives
Triethylbenzylammonium chloride in hydrolysis steps improves phase transfer during cyclization. Similarly, DMF as a catalyst in acyl chloride formation increases reaction rates by stabilizing reactive intermediates.
Analytical Characterization
Spectroscopic Analysis
1H NMR (500 MHz, DMSO-d6):
Chromatographic Purity
HPLC analysis (Waters Atlantis dC18 column, 95% H2O/5% MeCN gradient) confirms >99% purity with a retention time of 3.12 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CDI-Mediated | 72–78 | >99 | High | Moderate |
| Cyclization | 81 | 95 | Moderate | Low |
| Ethyl Chloroformate | 65–70 | >98 | High | High |
Key Observations:
- CDI-mediated amidation offers superior purity and scalability but requires expensive reagents.
- Cyclization routes are cost-effective but involve multi-step purification.
- Ethyl chloroformate activation balances yield and scalability for industrial applications.
Q & A
Q. Key Considerations :
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Catalyst/Solvent | Yield |
|---|---|---|---|
| 1 | Diazomethane + Alkene | CuI/CH₃CN | 70% |
| 2 | Azide + Alkyne | CuSO₄·NaAsc/THF | 65% |
| 3 | Triazole + 4-Fluoroaniline | EDC/DMF | 60% |
What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, triazole protons at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₇F₃N₄O₂; [M+H]⁺ calc. 409.1245) with <2 ppm error.
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for SAR studies .
Data Interpretation Tip : Compare experimental NMR shifts with computed spectra (e.g., PubChem’s NMR predictor) to resolve ambiguities .
Advanced Research Questions
How can researchers address low aqueous solubility during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity .
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at the cyclopropane or methoxyphenyl positions while monitoring activity retention .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm; PDI <0.2) for sustained release .
Validation : Measure solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) and simulate bioavailability using PAMPA assays .
What strategies are effective for resolving contradictory bioactivity data across enzyme inhibition assays?
Methodological Answer:
- Assay Standardization :
- Positive Controls : Include known inhibitors (e.g., Celecoxib for COX-2) to calibrate IC₅₀ values .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological conditions.
- Statistical Design : Apply factorial experimental design (e.g., 2³ full factorial) to isolate variables (concentration, incubation time, temperature) .
Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) may arise from assay interference by DMSO; validate via orthogonal methods (SPR, ITC) .
How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to target proteins (e.g., COX-2) over 100 ns trajectories using AMBER or GROMACS.
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast logP (target: 2–3), CYP450 inhibition, and blood-brain barrier permeability .
- Quantum Chemical Calculations : Calculate Fukui indices to identify electrophilic sites prone to metabolic oxidation (e.g., triazole ring) .
Example : Reducing logP from 3.8 to 2.5 via -CF₃ → -CH₂OH substitution improved aqueous solubility by 10-fold without compromising COX-2 affinity .
What in vivo models are suitable for evaluating toxicity and efficacy?
Methodological Answer:
- Acute Toxicity : Conduct OECD 423 tests in Sprague-Dawley rats (dose: 300–2000 mg/kg) with histopathology and serum biochemistry (ALT, BUN) .
- Disease Models :
- Inflammation : Carrageenan-induced paw edema in mice (dose: 10–50 mg/kg; compare to Indomethacin).
- Cancer : Xenograft models using HT-29 (colon) or MCF-7 (breast) cell lines.
Data Collection : Use LC-MS/MS to quantify plasma concentrations (Cₘₐₓ, t₁/₂) and correlate with efficacy endpoints .
How can biophysical techniques elucidate binding mechanisms with target proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka: 10³–10⁴ M⁻¹s⁻¹; kd: 10⁻³–10⁻⁴ s⁻¹) on a Biacore T200 .
- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding (e.g., ΔH = -8.2 kcal/mol for COX-2 interaction) .
- Cryo-EM : Resolve compound-protein complexes at 3–4 Å resolution to identify allosteric binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
